molecular formula C25H23N3O4S2 B2563387 Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-55-5

Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2563387
CAS No.: 851948-55-5
M. Wt: 493.6
InChI Key: RTGWWDZXEBLHDE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester could undergo hydrolysis, the amide could participate in condensation reactions, and the thioether could be oxidized. The heterocyclic ring might also participate in electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would depend on the electronic configuration of its atoms .

Scientific Research Applications

Synthesis and Derivative Formation

The compound is part of a broader class of chemicals that undergo synthesis through multiple steps involving acylation, cyclization, and condensation reactions. For instance, derivatives of pyridazine, a core component of the compound, are obtained through complex reactions involving acylated tetrazoles that undergo thermal degradation, followed by hydrolysis to yield various acetic acids (Janda, 2001). Similarly, pyrrolo[2,3-c]pyridazines and related compounds are synthesized from cyano-diphenyl-pyridazinone derivatives, demonstrating the compound's role in generating new heterocyclic frameworks (Deeb et al., 1992).

Chemical Reactivity and Potential Applications

The compound's reactivity has been explored to synthesize new heterocyclic compounds relevant to medicinal chemistry. For example, reactions of ethyl-5-amino-diphenylthieno[2,3-d]pyrimidine with various agents yield carbohydrazide derivatives and chalcones, leading to pyrazolinyl and pyrimidinyl derivatives with potential biological activities (Moneam, 2005). This illustrates the compound's utility in generating bioactive molecules.

Antimicrobial Activities

Derivatives synthesized from such complex structures have been evaluated for antimicrobial properties. Compounds based on the tetrahydrobenzothiophene moiety, for example, demonstrate promising antimicrobial activities, highlighting the potential pharmaceutical applications of derivatives formed from the initial compound (Gouda et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk. It’s also important to wear appropriate personal protective equipment when working with this compound .

Properties

IUPAC Name

ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-3-32-25(31)22-19-14-34-23(26-20(29)15-33-13-17-7-5-4-6-8-17)21(19)24(30)28(27-22)18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGWWDZXEBLHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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